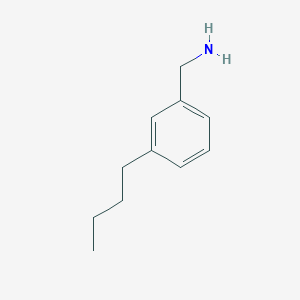
(3-Butylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Butylphenyl)methanamine is an organic compound with the molecular formula C11H17N. It belongs to the class of phenethylamines, characterized by a phenyl ring attached to an ethylamine chain. This compound is notable for its versatile chemical properties and potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butylphenyl)methanamine typically involves the alkylation of phenylmethanamine with butyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as a base in an aprotic solvent like dimethylformamide. The reaction is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding nitro compound. This method involves the reduction of 3-butylbenzonitrile using hydrogen gas in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
(3-Butylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Butylbenzaldehyde or 3-butylbenzoic acid.
Reduction: 3-Butylphenylamine.
Substitution: Various substituted phenylmethanamines depending on the reagents used.
Scientific Research Applications
(3-Butylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (3-Butylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound of (3-Butylphenyl)methanamine, lacking the butyl group.
(3-Methylphenyl)methanamine: Similar structure but with a methyl group instead of a butyl group.
(3-Ethylphenyl)methanamine: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
This compound is unique due to the presence of the butyl group, which imparts distinct chemical and biological properties. This structural modification can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(3-butylphenyl)methanamine |
InChI |
InChI=1S/C11H17N/c1-2-3-5-10-6-4-7-11(8-10)9-12/h4,6-8H,2-3,5,9,12H2,1H3 |
InChI Key |
DAFKRRVQIUUBIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















